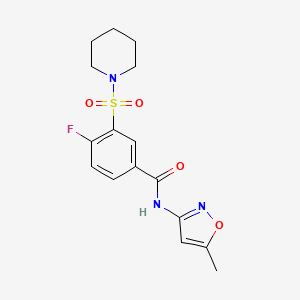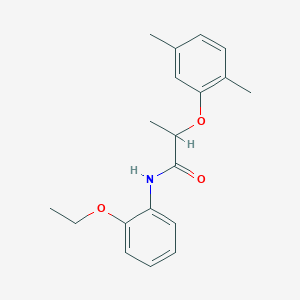![molecular formula C20H22N2O2 B4406879 3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4406879.png)
3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone
Descripción general
Descripción
3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone, also known as TQ, is a synthetic compound that has been widely used in scientific research. It belongs to the quinazolinone family of compounds and has been found to possess a variety of biological activities.
Aplicaciones Científicas De Investigación
3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its various biological activities. It has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress.
Mecanismo De Acción
The mechanism of action of 3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Furthermore, this compound has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, this compound has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its wide range of biological activities. This compound has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a useful tool for studying these processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some normal cells, and its toxicity should be carefully evaluated before use in experiments.
Direcciones Futuras
There are several future directions for research on 3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone. One area of interest is the development of this compound as a potential anti-cancer drug. This compound has been found to inhibit the growth of various cancer cell lines, and further studies are needed to evaluate its efficacy in vivo. Another area of interest is the investigation of the mechanism of action of this compound. Although some progress has been made in understanding the mechanism of action of this compound, further studies are needed to fully elucidate its mode of action. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored. Finally, the toxicity of this compound should be further evaluated to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its various biological activities. It possesses anti-tumor, anti-inflammatory, and anti-oxidant properties and has been found to affect various biochemical and physiological processes. This compound is relatively easy to synthesize and purify, making it a useful tool for studying these processes. However, its potential toxicity should be carefully evaluated before use in experiments. There are several future directions for research on this compound, including its potential use as an anti-cancer drug and the investigation of its mechanism of action.
Propiedades
IUPAC Name |
3-[2-(3-tert-butylphenoxy)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-20(2,3)15-7-6-8-16(13-15)24-12-11-22-14-21-18-10-5-4-9-17(18)19(22)23/h4-10,13-14H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIVLNBYKYEKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406802.png)

![4-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4406821.png)
![N,N'-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide](/img/structure/B4406829.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4406838.png)


![1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4406856.png)
![4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406858.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4406865.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4406868.png)
![4-isobutoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4406870.png)
![4-{[(3-ethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B4406887.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4406898.png)